molecular formula C5H5N3S2 B8742179 2-(Methylthio)imidazo[2,1-b][1,3,4]thiadiazole CAS No. 1206207-42-2

2-(Methylthio)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No. B8742179
Key on ui cas rn: 1206207-42-2
M. Wt: 171.2 g/mol
InChI Key: PZZJPGFYQFZEJC-UHFFFAOYSA-N
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Patent
US08389554B2

Procedure details

2-Amino-5-methylthio-1,3,4-thiadiazole (10.00 g; 67.92 mmol; 1.00 eq.) was reluxed in 1-butanol (100.00 ml) until complete dissolution of starting material. Then, chloroacetaldehyde (21.91 ml; 169.81 mmol; 2.50 eq.) was slowly added and the reaction was refluxed for 2 h. Diisopropyethylamine (11.63 ml) was slowly added over 2 h using a syringe pump. After 18 h, the reaction was allowed to cool to room temperature. Then, water was added and the aqueous phase was extracted 4 times with EtOAc. The combined organics were washed with brine, dried over MgSO4 to give 17 g of a viscous brown oil. The crude was purified by flash chromatography (preabsorption using MeOH an silica) using 95/5 dichloromethane/methanol. The combined fractions gave 3.05 g of the desired product as a pale orange solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
21.91 mL
Type
reactant
Reaction Step Two
Quantity
11.63 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([S:7][CH3:8])=[N:5][N:6]=1.Cl[CH2:10][CH:11]=O.C(N(C(C)C)CC)(C)C.O>C(O)CCC>[CH3:8][S:7][C:4]1[S:3][C:2]2=[N:1][CH:10]=[CH:11][N:6]2[N:5]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1SC(=NN1)SC
Name
Quantity
100 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
21.91 mL
Type
reactant
Smiles
ClCC=O
Step Three
Name
Quantity
11.63 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted 4 times with EtOAc
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CSC1=NN2C(S1)=NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: CALCULATEDPERCENTYIELD 146.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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